molecular formula C13H14N2O2S2 B2540737 4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1706094-98-5

4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2540737
CAS No.: 1706094-98-5
M. Wt: 294.39
InChI Key: BYMHURDGQCIFHE-UHFFFAOYSA-N
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Description

4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound that contains oxazole, thiophene, and thiazepane rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic synthesis. The process may start with the preparation of the oxazole and thiophene intermediates, followed by their coupling with a thiazepane precursor under specific reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could be used to modify the oxazole or thiazepane rings.

    Substitution: Various substitution reactions can be performed on the oxazole, thiophene, or thiazepane rings to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2-oxazole-5-carbonyl)-7-(furan-2-yl)-1,4-thiazepane
  • 4-(1,2-oxazole-5-carbonyl)-7-(pyridin-2-yl)-1,4-thiazepane
  • 4-(1,2-oxazole-5-carbonyl)-7-(benzothiophen-2-yl)-1,4-thiazepane

Uniqueness

4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to the specific combination of oxazole, thiophene, and thiazepane rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1,2-oxazol-5-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c16-13(10-3-5-14-17-10)15-6-4-12(19-9-7-15)11-2-1-8-18-11/h1-3,5,8,12H,4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMHURDGQCIFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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